molecular formula C9H16O3 B8195648 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B8195648
M. Wt: 172.22 g/mol
InChI Key: LCTPUJDUSKCUMZ-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxaspiro[45]decan-8-ol is a chemical compound with the molecular formula C9H16O3 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific methyl substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where such structural features are advantageous .

Properties

IUPAC Name

7-methyl-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7-6-9(3-2-8(7)10)11-4-5-12-9/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTPUJDUSKCUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC1O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 2
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 3
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7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
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Reactant of Route 5
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 6
7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

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